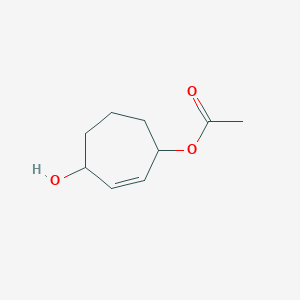

4-Hydroxycyclohept-2-en-1-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

606490-58-8 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

(4-hydroxycyclohept-2-en-1-yl) acetate |

InChI |

InChI=1S/C9H14O3/c1-7(10)12-9-4-2-3-8(11)5-6-9/h5-6,8-9,11H,2-4H2,1H3 |

InChI Key |

CFNNOGNUIPFLNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCCC(C=C1)O |

Origin of Product |

United States |

Contextualization in Synthetic Methodology Development

The development of new synthetic methodologies is a cornerstone of modern organic chemistry, enabling the construction of increasingly complex molecules. Seven-membered rings, such as the cycloheptene (B1346976) core of 4-Hydroxycyclohept-2-en-1-yl acetate (B1210297), present unique synthetic challenges due to entropic factors and transannular strain, making their controlled synthesis a testament to the power of a given method. The synthesis of functionalized cycloheptanes is often pursued through transition metal-catalyzed cyclization reactions, including [4+3], [3+2+2], and [5+2] cycloadditions, which offer novel routes to these structures. researchgate.net

The value of a compound like 4-Hydroxycyclohept-2-en-1-yl acetate in synthetic methodology lies in its bifunctional nature. The presence of a hydroxyl group and an acetate ester on a cycloheptene scaffold provides two distinct points for further chemical transformation. The acetate can be hydrolyzed to reveal a second hydroxyl group, potentially allowing for differential protection and subsequent selective reactions. The hydroxyl group itself can be oxidized, protected, or used as a directing group in subsequent transformations. The alkene functionality within the seven-membered ring also offers a site for various addition and functionalization reactions.

Methodologies that could lead to the synthesis of this compound would likely involve the controlled functionalization of a cycloheptenone precursor. For instance, the synthesis of its immediate precursor, 4-hydroxycyclohept-2-en-1-one, has been documented, providing a clear pathway to the target molecule through standard acetylation procedures. The development of such synthetic routes contributes to the broader toolkit available to organic chemists for the construction of complex cyclic systems.

Relevance to Cycloheptenone and Cycloheptadiene Derivatives in Complex Molecular Synthesis

Cycloheptenone and cycloheptadiene derivatives are highly valuable building blocks in the synthesis of complex natural products and other biologically active molecules. Their utility stems from the conformational flexibility of the seven-membered ring and the diverse reactivity of the embedded functional groups. The synthesis of these derivatives is, therefore, a significant area of research.

A notable example of the application of a cycloheptadiene derivative in total synthesis is the use of the divinylcyclopropane–cycloheptadiene rearrangement. This powerful method has been employed in the total synthesis of the marine prostanoid clavubicyclone. beilstein-journals.org The rearrangement provides a robust and broadly applicable strategy for constructing the highly substituted seven-membered rings found in many sesquiterpenoid and diterpenoid natural products. beilstein-journals.org

The synthesis of functionalized cycloheptadienones from readily available phenols using a rhodium/boron asymmetric catalytic system represents another significant advancement. This method allows for the ring-expansion of phenols with cyclopropenes, yielding highly functionalized cycloheptadienones with excellent chemo- and regioselectivity under mild conditions.

The general synthetic utility of cycloheptenone derivatives is further highlighted by their use in various cycloaddition reactions to build molecular complexity. These seven-membered ring systems are frequently found in natural products, and their synthesis remains a significant challenge. researchgate.net Intermolecular cycloaddition strategies are often employed to access these structures in a convergent manner. researchgate.net

The following table provides examples of synthetic methods used to generate cycloheptenone and cycloheptadiene derivatives that are relevant to the synthesis of complex molecules.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Ref. |

| Divinylcyclopropane Rearrangement | Divinylcyclopropane derivative | Heat | Cycloheptadiene derivative | beilstein-journals.org |

| Rhodium-catalyzed [5+2] Cycloaddition | Vinylcyclopropane and alkyne | Rh(I) complex | Cycloheptenone derivative | |

| [4+3] Cycloaddition | Diene and oxyallyl cation | Lewis acid or reducing agent | Cycloheptenone derivative | illinois.edu |

| Ring Expansion | Phenol and cyclopropene | Rhodium/Boron catalyst | Cycloheptadienone derivative |

Elucidation of Chemical Reactivity and Transformation Mechanisms

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. For the related oxidized product, (4R)-(+)-acetoxy-2-cyclopenten-1-one, characteristic IR peaks are observed at 1740 cm⁻¹ and 1720 cm⁻¹, corresponding to the C=O stretching of the acetate (B1210297) and the ketone, respectively. orgsyn.org

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. A GC-MS spectrum of 4-hydroxycyclopent-2-en-1-yl acetate is available in the PubChem database, confirming its molecular mass. nih.gov

Crystal Structure and Stereochemistry

The stereochemistry of 4-hydroxycyclopent-2-en-1-yl acetate is crucial for its application in asymmetric synthesis. The (1R,4S) configuration is the enantiomer commonly synthesized and utilized. researchgate.netanaxlab.com Despite its importance, detailed X-ray crystallographic data for 4-hydroxycyclopent-2-en-1-yl acetate is not available in the surveyed public databases.

In-depth Analysis of 4-Hydroxycyclohept-2-en-1-yl acetate Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant scarcity of specific research focused on the chemical compound This compound . Despite extensive searches for advanced analytical and structural data, detailed experimental findings regarding its stereochemistry, conformation, and reaction intermediates are not presently available.

The investigation sought to compile information on advanced analytical techniques as they pertain to this specific cycloheptene (B1346976) derivative. The intended focus was on methods that provide deep insights into the molecule's three-dimensional structure and electronic properties. However, the search did not yield specific data such as high-resolution NMR spectra, 2D NMR correlation tables (COSY, NOESY, HSQC, HMBC), or studies involving chiral shift reagents for this particular compound.

Similarly, chiroptical data, which is crucial for determining the absolute configuration of chiral molecules, appears to be unpublished for this compound. No specific Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) studies were found. Furthermore, information regarding the solid-state structure of the compound or its derivatives through X-ray crystallography is also absent from the reviewed resources.

It is important to note that while general principles of these advanced analytical techniques are well-established, their application and the resulting data are unique to each specific chemical entity. For instance, research is available for a similarly named but structurally different compound, 4-hydroxycyclopent-2-en-1-yl acetate (a five-membered ring system), which has been studied in the context of synthesis and enzymatic reactions. Additionally, general discussions on the application of 2D NMR to other cycloheptenone derivatives exist, demonstrating how these techniques are used to elucidate the structures of seven-membered rings. However, this information is not directly transferable to the specific molecular architecture of this compound.

The absence of dedicated research on this compound prevents a detailed discussion on the following topics as outlined in the initial request:

Focus on Techniques Providing Advanced Insights into Stereochemistry, Conformation, and Reaction Intermediates, Beyond Basic Identification

X-ray Crystallography for Solid-State Structural Analysis

Without access to experimental data from peer-reviewed studies on 4-Hydroxycyclohept-2-en-1-yl acetate (B1210297), any attempt to generate an article based on the requested detailed outline would be speculative and would not meet the required standards of scientific accuracy.

Further experimental research is necessary to characterize this compound and provide the data required for a thorough and informative scientific article.

Mass Spectrometry for Mechanistic Intermediates and Reaction Progress Monitoring

The application of advanced mass spectrometry (MS) techniques offers unparalleled insights into the intricate details of chemical reactions, moving beyond simple molecular weight confirmation to the identification of transient intermediates and the real-time tracking of reaction kinetics. For a molecule such as 4-Hydroxycyclohept-2-en-1-yl acetate, these methods are crucial for understanding its formation, reactivity, and potential rearrangement pathways. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are particularly well-suited for studying polar, thermally labile molecules like the target compound.

High-resolution mass spectrometry (HRMS) is fundamental in this context, providing exact mass measurements that allow for the determination of elemental compositions for the parent ion and its fragments. This level of precision is indispensable for distinguishing between isobaric species and confirming the identity of reaction products and intermediates.

The monitoring of reaction progress can be effectively achieved by coupling liquid chromatography with mass spectrometry (LC-MS). This allows for the separation of reactants, intermediates, products, and byproducts, with subsequent detection and quantification by the mass spectrometer. A specialized application of this is Multiple Reaction Monitoring (MRM) LC-MS/MS, a highly sensitive and selective technique for quantifying specific analytes in complex mixtures, which would be ideal for tracking the consumption of starting materials and the formation of this compound. nih.gov

Furthermore, the study of reaction mechanisms often involves the identification of short-lived, low-concentration intermediates. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. By selecting a specific ion (a potential intermediate) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which can provide structural information to help identify the intermediate. Isotopic labeling studies, where an atom in the starting material is replaced with a heavier isotope (e.g., ¹⁸O in the hydroxyl or acetate group), can be used in conjunction with MS to trace the path of specific atoms through a reaction, providing definitive evidence for proposed mechanisms. For instance, such studies can differentiate between a direct msu.edumsu.edu-sigmatropic rearrangement and other potential pathways. nih.gov

While direct experimental data for this compound is not prevalent, the principles of mass spectrometric analysis of analogous compounds, such as substituted cycloalkenes and acetates, provide a strong basis for predicting its behavior. The fragmentation of the molecular ion would likely involve characteristic losses, such as the neutral loss of acetic acid (60 Da) or water (18 Da). The study of such fragmentation patterns can reveal information about the stereochemistry and conformation of the molecule.

Table 1: Potential Mass Spectrometric Data for this compound (Theoretical data based on the structure and general fragmentation principles)

| Analysis Type | Ion/Fragment | m/z (Theoretical) | Significance |

| High-Resolution MS | [M+H]⁺ | 171.1016 | Protonated molecular ion, confirms elemental composition (C₉H₁₅O₃) |

| High-Resolution MS | [M+Na]⁺ | 193.0835 | Sodiated adduct, aids in molecular weight confirmation |

| Tandem MS (MS/MS) | [M-H₂O+H]⁺ | 153.0910 | Fragment corresponding to the loss of a water molecule |

| Tandem MS (MS/MS) | [M-CH₃COOH+H]⁺ | 111.0753 | Fragment corresponding to the loss of acetic acid, a common pathway for acetates |

Table 2: Key Mass Spectrometry Techniques for Reaction Analysis

| Technique | Application for this compound | Advanced Insights Provided |

| ESI-MS/MS | Structural elucidation of reaction intermediates. | Provides detailed information on the connectivity and stereochemistry of transient species through fragmentation analysis. |

| LC-HRMS | Monitoring the formation of the target compound and potential byproducts. | Allows for the separation and precise mass identification of all components in a reaction mixture, enabling kinetic studies. |

| Isotopic Labeling with MS | Elucidation of reaction mechanisms (e.g., rearrangements, functional group transfers). | Unambiguously tracks the fate of specific atoms throughout a chemical transformation. |

| APCI-MS | Analysis of less polar reaction intermediates and products. | Offers an alternative ionization method that can be beneficial for certain classes of compounds. |

Computational and Theoretical Investigations of 4 Hydroxycyclohept 2 En 1 Yl Acetate and Its Transformations

Density Functional Theory (DFT) Studies on Molecular Conformation and Stability

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting molecular geometries and relative energies. For 4-hydroxycyclohept-2-en-1-yl acetate (B1210297), DFT calculations would be crucial in determining the preferred three-dimensional arrangements of the seven-membered ring.

Based on studies of cycloheptene (B1346976), the ring of 4-hydroxycyclohept-2-en-1-yl acetate is expected to adopt several low-energy conformations, with the most stable being the chair and twist-chair forms. researchgate.net The presence of the double bond and the two substituents—a hydroxyl group and an acetate group—would significantly influence the conformational preference and the energy barriers between different conformers.

Table 1: Predicted Low-Energy Conformations of this compound

| Conformation | Predicted Relative Stability | Key Features |

| Chair | High | Staggered arrangement of atoms, minimizing torsional strain. Substituents can be in axial or equatorial positions. |

| Twist-Chair | High | A flexible conformation that often represents a local energy minimum. |

| Boat | Lower | Generally higher in energy due to eclipsing interactions. |

| Twist-Boat | Lower | A transition state or shallow minimum on the potential energy surface. |

This table is predictive and based on computational studies of analogous cycloheptene systems.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Quantum chemical calculations are indispensable for mapping out the energetic landscape of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, such calculations could elucidate the mechanisms of its formation and subsequent transformations.

For example, in a potential synthesis involving the functionalization of a cycloheptene precursor, quantum chemical calculations could model the reaction pathway of an allylic substitution. These calculations would identify the structure of the transition state, a high-energy species that represents the bottleneck of the reaction. The calculated energy of this transition state relative to the reactants provides the activation energy, a critical parameter for predicting reaction rates.

Computational studies on similar systems, such as the (5+2) cycloaddition to form seven-membered rings, have successfully used quantum mechanics to predict reaction feasibility and analyze energy barriers. nih.gov Similar approaches could be applied to understand the reactivity of the double bond in this compound towards various reagents.

Stereochemical Predictions and Validation through Computational Models

The stereochemistry of this compound is complex, with multiple stereocenters. Computational models are invaluable for predicting the stereochemical outcome of reactions leading to this molecule and for assigning the absolute configuration of its various isomers.

Methods for the stereoselective construction of seven-membered rings often rely on computational insights to understand the origins of diastereoselectivity. organic-chemistry.org For instance, in a reaction involving a chiral catalyst, computational modeling can predict which diastereomer will be preferentially formed by calculating the energies of the diastereomeric transition states.

Furthermore, computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts. By comparing the computationally predicted NMR spectra for different stereoisomers with experimental data, the correct stereochemistry of the synthesized molecule can be validated. This approach has been successfully applied to assign the stereochemistry of complex molecules, including those with small, strained rings. rsc.org

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Analysis of the electronic structure of this compound would provide insights into its chemical behavior. DFT calculations can be used to determine various reactivity descriptors.

The Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons and where nucleophilic attack is likely to occur from. Conversely, the LUMO indicates the molecule's ability to accept electrons and the likely sites for electrophilic attack.

For this compound, the HOMO is expected to be localized around the electron-rich double bond and the oxygen atoms of the hydroxyl and acetate groups. The LUMO would likely be associated with the antibonding orbitals of the double bond and the carbonyl group of the acetate.

Other reactivity descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule.

Table 2: Predicted Electronic Properties and Reactivity Descriptors

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack at the C=C double bond. |

| LUMO Energy | Relatively low | Suggests potential for nucleophilic attack, possibly at the carbonyl carbon. |

| MEP | Negative potential around oxygen atoms, positive potential near hydrogens of the hydroxyl group. | Guides interactions with other polar molecules and reagents. |

This table is predictive and based on general principles of electronic structure theory applied to the functional groups present in the molecule.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for identifying stationary points on the potential energy surface (minima and transition states), Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's conformational flexibility over time. nih.govmpg.de An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing it to explore its conformational landscape.

By running an MD simulation, one could observe the transitions between different chair, twist-chair, and boat conformations in real-time. This would provide valuable information on the flexibility of the seven-membered ring and the timescales of conformational changes. nih.gov The simulation would also reveal the dynamic behavior of the hydroxyl and acetate side chains and their influence on the ring's conformation.

Analysis of the MD trajectory can generate a free energy landscape, which maps the probability of the molecule adopting different conformations. This provides a more complete picture of the molecule's conformational preferences at a given temperature than static DFT calculations alone. These simulations are computationally intensive but offer unparalleled insight into the dynamic nature of flexible molecules like this compound. acs.org

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The stereocontrolled synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and biologically active molecules. Chiral building blocks, which are enantiomerically enriched compounds incorporated into a synthetic sequence, offer an efficient strategy for introducing stereocenters. While specific literature detailing the use of 4-Hydroxycyclohept-2-en-1-yl acetate (B1210297) as a chiral building block is not extensively documented, the principles of asymmetric synthesis allow for the extrapolation of its potential role.

The presence of two stereogenic centers in 4-Hydroxycyclohept-2-en-1-yl acetate, at the carbon atoms bearing the hydroxyl and acetoxy groups, makes it an attractive candidate for chiral pool synthesis. In this approach, a readily available enantiomerically pure natural product is used as a starting material. Should an enantiomerically pure form of this compound be accessible, it could serve as a versatile starting point for the synthesis of a variety of complex chiral molecules. The di-functionalized nature of this cycloheptene (B1346976) derivative provides multiple handles for further stereoselective transformations. For instance, the hydroxyl group can direct metal-catalyzed reactions to a specific face of the molecule, while the acetate can be hydrolyzed to reveal a second hydroxyl group for differential functionalization.

The stereoselective synthesis of functionalized cyclopentene (B43876) and cyclohexane (B81311) derivatives is well-established in the literature, often employing chiral starting materials to control the stereochemical outcome of the reaction sequence. datapdf.comgoettingen-research-online.denih.govelsevierpure.com Similar strategies could be envisioned for this compound, where its inherent chirality would be transferred to the final products.

Precursor to Complex Polycyclic Scaffolds and Ring Systems

The construction of polycyclic ring systems is a challenging yet crucial aspect of natural product synthesis and medicinal chemistry. bohrium.comnih.gov The strained and conformationally flexible seven-membered ring of this compound makes it an ideal precursor for the synthesis of various bridged and fused polycyclic scaffolds.

One of the most powerful strategies for constructing polycyclic systems from cyclic precursors is through intramolecular reactions that form new rings across the existing one. For instance, the alkene moiety in this compound can participate in a variety of intramolecular cycloaddition reactions. Depending on the nature of the tethered reaction partner, this could lead to the formation of diverse polycyclic frameworks.

A particularly relevant transformation for cycloheptene derivatives is the synthesis of bicyclo[3.2.1]octane skeletons. bohrium.comresearchgate.netnih.govucl.ac.ukdicp.ac.cn This structural motif is prevalent in a large family of tetracyclic diterpenoid natural products. nih.gov Synthetic strategies to access this core often involve intramolecular cyclization or rearrangement of a functionalized cycloheptane (B1346806) or cycloheptene ring. The hydroxyl and acetate groups in this compound could serve as anchor points for attaching side chains that, upon activation, could cyclize onto the seven-membered ring.

The following table summarizes some of the polycyclic systems that have been synthesized from seven-membered ring precursors, highlighting the potential of this compound in this area.

| Precursor Type | Reaction Type | Resulting Polycyclic System | Reference |

| Functionalized Cycloheptene | Radical Cyclization | Bicyclo[3.2.1]octane | researchgate.net |

| Alkenyl Diketone and Nazarov Reagent | Annulation | Bicyclo[3.2.1]octene | bohrium.com |

| Vinylphenol | Oxidative Dearomatization Induced (ODI) [5+2] Cycloaddition | Cycloheptane-fused bicyclo[3.2.1]octane | nih.gov |

| Functionalized Cycloheptene | Intramolecular Aldol Reaction | Bicyclo[3.2.1]octane | ucl.ac.uk |

Intermediate in the Synthesis of Functionally Relevant Derivatives

The reactivity of the functional groups present in this compound allows for its use as a versatile intermediate in the synthesis of a wide range of functionally relevant derivatives.

Utility in Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing ring sizes that are otherwise difficult to construct. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com The seven-membered ring of this compound is a suitable substrate for such transformations.

Ring Contraction: Ring contractions of seven-membered rings can lead to the formation of highly functionalized six-membered rings. youtube.com A common method for achieving ring contraction is through a carbocation rearrangement. For example, activation of the hydroxyl group in this compound to a good leaving group could generate a carbocation. A subsequent 1,2-alkyl shift, where a bond within the cycloheptene ring migrates, would result in the formation of a more stable six-membered ring with a side chain containing the newly formed carbocation. This strategy could provide access to substituted cyclohexanes with high stereocontrol.

Ring Expansion: Conversely, the cycloheptene ring can be expanded to an eight-membered ring. While less common than ring contraction, certain rearrangements can facilitate this transformation. For instance, a Tiffeneau-Demjanov-type rearrangement on a derivative of this compound could potentially lead to a cyclooctanone (B32682) derivative.

Development of New Synthetic Methodologies Leveraging its Structure

The unique structural features of this compound can be leveraged for the development of novel synthetic methodologies. The interplay between the alkene and the two oxygen-containing functional groups can lead to complex and stereoselective transformations.

For example, the hydroxyl group can direct the epoxidation of the double bond to the syn-face of the molecule. The resulting epoxide can then be opened by a nucleophile, leading to the introduction of a new functional group with a defined stereochemistry. The regioselectivity of the epoxide opening can be influenced by the nature of the nucleophile and the reaction conditions.

Furthermore, the 1,4-relationship between the hydroxyl and acetate groups allows for the potential formation of a cyclic ether through an intramolecular Williamson ether synthesis, which could serve as a key step in the synthesis of complex oxygen-containing heterocycles. The development of such new synthetic methods expands the toolbox of organic chemists and enables the construction of previously inaccessible molecular architectures.

Derivations for Materials Science and Supramolecular Chemistry (excluding end-product properties)

While the primary applications of this compound are likely within the realm of fine chemical synthesis, its structure also holds potential for the development of new materials and supramolecular assemblies.

The diol that can be obtained from the hydrolysis of the acetate group in this compound could serve as a monomer for polymerization reactions. researchgate.netrsc.org For example, it could be used in the synthesis of polyesters or polyurethanes. The cycloheptene ring would impart unique conformational properties to the resulting polymer chain. Ring-opening metathesis polymerization (ROMP) of the alkene in a suitably protected derivative of this compound is another potential route to novel polymeric materials. researchgate.net

In the field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, derivatives of this compound could be designed to self-assemble into well-defined architectures. ipcm.frmdpi.comrsc.org The hydroxyl groups of the corresponding diol can participate in hydrogen bonding, leading to the formation of one-, two-, or three-dimensional networks. The specific stereochemistry of the diol would dictate the geometry of the resulting supramolecular assembly. The design and synthesis of such molecules could lead to the development of new functional materials with applications in areas such as sensing, catalysis, and drug delivery.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of medium-sized rings like cycloheptene (B1346976) derivatives has traditionally been a challenge in organic chemistry, often requiring multi-step sequences with poor atom economy. nih.govrsc.org Future research will undoubtedly prioritize the development of more sustainable and efficient synthetic strategies. A promising avenue is the exploration of ring expansion reactions from more readily available smaller ring systems. nih.govrsc.org For instance, metal-free approaches using hypervalent iodine reagents to mediate the ring expansion of 1-vinylcycloalkanols have shown potential for creating seven-membered carbocycles. nih.gov

Furthermore, catalytic methods that minimize waste and maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. Tandem reactions, where multiple bond-forming events occur in a single operation, represent a powerful strategy. For example, a catalyst-free, atom-economical tandem reaction has been developed for the synthesis of cyclic thioethers, including seven-membered rings, showcasing the potential for such strategies. acs.org The application of similar principles, perhaps through transition-metal catalysis or organocatalysis, could lead to novel and more sustainable routes to 4-hydroxycyclohept-2-en-1-yl acetate (B1210297). acs.orgorganic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. vapourtec.comyoutube.comjocpr.com The application of flow chemistry to the synthesis of complex cyclic molecules is a rapidly growing area. researchgate.net For instance, the continuous synthesis of cyclohexene (B86901) oxide has been successfully demonstrated in a flow microreactor, achieving high selectivity and yield in a short reaction time. rsc.orgpitt.edu

Future work on 4-hydroxycyclohept-2-en-1-yl acetate could involve the development of a continuous flow process for its synthesis. This would not only allow for safer handling of potentially reactive intermediates but also facilitate rapid optimization of reaction conditions and scalable production. youtube.com Automated synthesis platforms, integrated with flow reactors, could be used to generate libraries of analogs of this compound for screening in various applications. youtube.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be crucial for the efficient and selective functionalization of the cycloheptene ring in this compound. Recent advances in photoredox catalysis, for example, have enabled the direct C-H functionalization of traditionally unreactive bonds under mild conditions. jocpr.com This could open up new avenues for introducing additional functional groups onto the cycloheptene scaffold.

Moreover, the use of earth-abundant metal catalysts, such as copper, is gaining traction as a more sustainable alternative to precious metal catalysts. organic-chemistry.org Copper-catalyzed transfer hydrodeuteration of cyclic alkenes has been reported, demonstrating the potential for selective functionalization. cdnsciencepub.com The design of new ligands for transition metal catalysts can also lead to improved selectivity and reactivity. youtube.com For instance, the development of chiral catalysts could enable the enantioselective synthesis of specific stereoisomers of this compound, which is often critical for biological applications. nih.gov

Advanced In-situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reacting species, providing invaluable kinetic and mechanistic data. youtube.commpg.de Techniques such as in-situ NMR and IR spectroscopy can be used to identify transient intermediates and determine the resting state of catalysts in solution. mpg.dersc.org

For the synthesis and functionalization of this compound, in-situ spectroscopy could be employed to study the kinetics of catalytic cycles, identify reaction bottlenecks, and elucidate the role of different additives and ligands. bohrium.comimperial.ac.uk For example, sum frequency generation (SFG) surface vibrational spectroscopy has been used to study the hydrogenation and dehydrogenation of cycloalkenes on platinum surfaces, providing insights into the structure of surface species under reaction conditions. bohrium.com Similar approaches could be adapted to investigate the catalytic transformations of cycloheptene derivatives.

Synergistic Approaches Combining Computational and Experimental Research

The combination of computational modeling and experimental studies has become a powerful tool in modern chemical research. pitt.edursc.org Density Functional Theory (DFT) calculations, for instance, can be used to predict reaction pathways, calculate activation energies, and rationalize observed selectivities. cdnsciencepub.comsumitomo-chem.co.jpbeilstein-journals.orgresearchgate.net This theoretical insight can guide the design of new experiments and catalysts.

In the context of this compound, computational studies could be used to explore potential synthetic routes, predict the most stable conformations of the seven-membered ring, and understand the mechanism of catalytic functionalization reactions. pitt.eduresearchgate.netpku.edu.cn For example, DFT calculations have been used to study the epoxidation of cyclohexene, providing insights into the active species and the dominant reaction pathway. cdnsciencepub.com A synergistic approach, where experimental results are used to validate and refine computational models, and computational predictions guide new experimental endeavors, will be instrumental in accelerating progress in the chemistry of cycloheptene derivatives. rsc.org

Design and Synthesis of Advanced Analogs with Tuned Reactivity

The ability to synthesize a diverse range of analogs of this compound with tailored properties is a key objective for future research. This involves the development of synthetic methodologies that allow for the precise installation of various functional groups at different positions on the cycloheptene ring. Recent reviews have highlighted the progress in the α-functionalization of cycloheptane-based β-ketoesters, which can serve as versatile precursors for a range of derivatives. benthamscience.comresearchgate.net

The design of these analogs can be guided by computational methods to predict their electronic and steric properties. By systematically modifying the structure of this compound, it may be possible to tune its reactivity, stability, and biological activity. For example, the introduction of fluorine atoms can significantly alter the properties of organic molecules and is a common strategy in drug design. researchgate.net The synthesis of such advanced analogs will expand the chemical space accessible from this scaffold and could lead to the discovery of new molecules with valuable applications. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.